molecular formula C13H21FN4O B6630150 N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

Numéro de catalogue: B6630150
Poids moléculaire: 268.33 g/mol
Clé InChI: WUCXERGVWGSBFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Mécanisme D'action

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BTK, a key signaling molecule in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cells. This compound has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further contributing to its anti-tumor activity.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in B-cells derived from CLL and MCL patients. In addition, this compound inhibits the activation of downstream signaling pathways that promote B-cell survival and proliferation. This compound has also been shown to inhibit the production of cytokines and chemokines that contribute to the tumor microenvironment. These effects suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be effective in the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical utility.

Orientations Futures

There are several future directions for the development of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide as a therapeutic agent. One potential direction is the investigation of combination therapies that include this compound and other targeted agents, such as venetoclax or lenalidomide. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from treatment.

Méthodes De Synthèse

The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide involves several steps, starting from the reaction of 6-ethyl-5-fluoropyrimidin-4-amine with tert-butyl 2-bromoacetate to form tert-butyl 2-(6-ethyl-5-fluoropyrimidin-4-ylamino)acetate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield this compound. The synthesis of this compound has been reported in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound suppresses tumor growth and prolongs survival.

Propriétés

IUPAC Name

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-6-9-10(14)11(16-7-15-9)17-8(2)12(19)18-13(3,4)5/h7-8H,6H2,1-5H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXERGVWGSBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.